Insulin glargine is a long-acting, recombinant human insulin analog used as a basal source of insulin in diabetes research. [] It is classified as a long-acting insulin analog due to its extended duration of action. [, ] Insulin glargine plays a crucial role in diabetes research by providing a stable and predictable basal insulin level, allowing researchers to study the impact of insulin on various metabolic processes. []
Insulin glargine is classified as a long-acting insulin. It is synthesized through recombinant DNA technology, typically using Escherichia coli or yeast as expression systems. The compound is marketed under various brand names, with Lantus being one of the most recognized. Its pharmacological classification falls under antidiabetic agents, specifically insulin analogs.
The synthesis of insulin glargine involves several critical steps:
This multi-step process ensures that the insulin glargine produced meets stringent quality standards for pharmaceutical use.
Insulin glargine consists of 21 amino acids in the A chain and 30 amino acids in the B chain, with specific modifications at positions A21 (asparagine) and B31/B32 (arginine). These modifications contribute to its prolonged action by altering its solubility and absorption characteristics.
The structural modifications allow for a gradual release into the bloodstream, distinguishing it from other forms of insulin .
The primary chemical reaction involved in the synthesis of insulin glargine is the enzymatic conversion of the prepeptide form into active insulin through proteolytic cleavage. This reaction can be optimized using citraconylation, which enhances the yield significantly compared to traditional methods .
Additionally, during its metabolism in the body, insulin glargine is converted into two active metabolites, M1 and M2, through hydrolysis. Metabolite M1 is particularly important as it mediates most of the pharmacological effects of insulin glargine .
Insulin glargine functions by binding to insulin receptors on target cells, facilitating glucose uptake from the bloodstream into tissues such as muscle and adipose tissue. This action lowers blood glucose levels effectively. The prolonged action of insulin glargine results from its slow absorption rate due to its solubility characteristics at physiological pH .
Insulin glargine's stability is crucial for maintaining its efficacy over time when stored appropriately .
Insulin glargine plays a vital role in diabetes management, particularly for individuals requiring basal insulin therapy. Its long duration of action makes it suitable for once-daily administration, providing flexibility in treatment regimens. Additionally, ongoing research explores its potential applications in various metabolic disorders beyond diabetes.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3